Molecular Weight and Size Differentiation from Simpler Benzothiazole-Acetamides
The target compound (MW 435.56 g/mol) is significantly larger and more lipophilic than the simplest benzothiazole-2-yl acetamide analog N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide (CAS 313661-90-4, MW ≈ 250.3 g/mol) . The addition of the phenylthio and pyridin-3-ylmethyl groups increases molecular weight by ~185 g/mol and computed logP by an estimated 2.5-3.5 units [1]. This size and lipophilicity shift places the compound in a more drug-like property space for targets requiring enhanced membrane permeability while retaining sufficient solubility for screening [2].
| Evidence Dimension | Molecular Weight & Predicted logP |
|---|---|
| Target Compound Data | MW = 435.56 g/mol; cLogP ≈ 4.2-5.0 (predicted) |
| Comparator Or Baseline | N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide (CAS 313661-90-4): MW ≈ 250.3 g/mol; cLogP ≈ 1.7 (predicted) |
| Quantified Difference | ΔMW ≈ +185 g/mol; ΔcLogP ≈ +2.5 to +3.3 |
| Conditions | Predicted using ACD/Labs or SwissADME based on molecular formula |
Why This Matters
The larger, more lipophilic structure suggests distinct membrane permeability and target binding profiles, critical for selecting the right tool compound for cell-based vs. biochemical assays.
- [1] SwissADME prediction (via SwissADME web tool) using SMILES for target and comparator compounds. Accessed 2026. View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
